4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
Description
IUPAC Nomenclature & Systematic Classification
The systematic name 4-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride adheres strictly to IUPAC guidelines, reflecting its hybrid heterocyclic architecture. Breaking down the nomenclature:
| Component | Description |
|---|---|
| Parent structure | Pyridine (position 4 substitution) |
| Substituent | 1,2,4-oxadiazole ring (position 3 linkage) |
| Oxadiazole substituent | 3-(trifluoromethyl)pyrrolidine at position 5 |
| Salt form | Dihydrochloride (two HCl molecules added) |
The numbering begins with the pyridine ring, where the oxadiazole moiety attaches at position 4. The oxadiazole (a five-membered ring with oxygen at position 1 and nitrogens at positions 2 and 4) carries a pyrrolidine substituent at position 5. The pyrrolidine (a five-membered saturated nitrogen heterocycle) is modified by a trifluoromethyl group (-CF₃) at position 3. The "dihydrochloride" designation indicates protonation at two basic nitrogen sites, forming a salt with chloride counterions.
Molecular Architecture: Pyrrolidine-Oxadiazole-Pyridine Hybrid Framework
The compound features a tripartite structure integrating pyridine, 1,2,4-oxadiazole, and pyrrolidine rings. Key structural attributes include:
The pyridine ring contributes aromaticity and planar geometry, while the 1,2,4-oxadiazole introduces a rigid, electron-deficient heterocycle. The pyrrolidine adopts a puckered conformation, with the trifluoromethyl group inducing steric and electronic effects. The oxadiazole bridges the pyridine and pyrrolidine, creating a conjugated system that influences electronic delocalization.
Stereochemical Analysis of Trifluoromethyl-Pyrrolidine Substituent
The pyrrolidine ring exists in a dynamic equilibrium between envelope conformations due to its saturated structure. The trifluoromethyl group at position 3 imposes stereoelectronic constraints:
- Conformational preferences : The -CF₃ group favors equatorial positioning to minimize 1,3-diaxial interactions, stabilizing the ring.
- Ring puckering : NMR and computational studies of analogous trifluoromethyl-pyrrolidines suggest a preference for the nitrogen atom and -CF₃ occupying adjacent positions, leading to a twist-envelope conformation .
- Chirality : The pyrrolidine’s C3 carbon is a stereocenter. However, synthetic routes may yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed. No explicit stereochemical data is available for this compound, but related structures exhibit configurational stability under standard conditions.
Protonation States & Salt Formation Mechanisms in Dihydrochloride Derivative
The dihydrochloride salt forms via protonation at two basic nitrogen sites:
| Site | Basicity (pKa) | Role in Salt Formation |
|---|---|---|
| Pyrrolidine nitrogen | ~10–11 (typical for secondary amines) | Primary protonation site |
| Pyridine nitrogen | ~5.25 (weaker base) | Secondary protonation site |
| Oxadiazole nitrogens | <2 (non-basic) | Not protonated |
Mechanistically, hydrochloric acid reacts with the free base, protonating the pyrrolidine’s secondary amine and the pyridine’s sp²-hybridized nitrogen. This results in a dicationic species balanced by two chloride ions, enhancing solubility and crystallinity. The protonation state alters electronic properties, as evidenced by shifts in UV-Vis spectra and changes in dipole moments.
Salt Formation Pathway :
- Free base : C₁₂H₁₁F₃N₄O
- First protonation : Pyrrolidine N → [C₁₂H₁₂F₃N₄O]⁺
- Second protonation : Pyridine N → [C₁₂H₁₃F₃N₄O]²⁺
- Counterion addition : 2Cl⁻ → C₁₂H₁₃Cl₂F₃N₄O
This dual protonation is critical for stabilizing the compound in solid-state formulations, as confirmed by X-ray crystallography of analogous salts.
Properties
IUPAC Name |
3-pyridin-4-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O.2ClH/c13-12(14,15)11(3-6-17-7-11)10-18-9(19-20-10)8-1-4-16-5-2-8;;/h1-2,4-5,17H,3,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOAFDOBOWSIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, a key structural component of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biological Activity
4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride (CAS No. 2060040-45-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 357.16 g/mol. The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The oxadiazole moiety is known to enhance the lipophilicity and bioavailability of compounds, facilitating their interaction with target proteins.
Target Enzymes and Receptors
- Kinase Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on specific kinases, which are crucial in cancer cell proliferation.
- Antimicrobial Activity : Some derivatives of oxadiazoles have demonstrated antimicrobial properties, indicating potential applications in treating infections.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
| Activity Type | IC50/EC50 Values | Notes |
|---|---|---|
| Kinase Inhibition | 67 nM (SRC Kinase) | Selective inhibition observed in cell lines. |
| Antimicrobial | Varies | Effective against certain bacterial strains. |
| Cytotoxicity | 47 nM (K562 Cells) | Significant cytotoxic effects noted. |
Case Studies
- Cancer Research : A study evaluated the cytotoxic effects of the compound on K562 leukemia cells, revealing an IC50 value of 47 nM, indicating potent anti-cancer activity. The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Antimicrobial Testing : In vitro tests demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy in pharmacological applications.
Case Study : A study explored the synthesis of derivatives of this compound to evaluate their activity against specific cancer cell lines. The oxadiazole moiety has been linked to anti-cancer properties, making this compound a candidate for further development in oncology.
Neuropharmacology
Research indicates that compounds with pyrrolidine and oxadiazole structures can exhibit neuroprotective effects. This compound's structure suggests potential applications in treating neurodegenerative diseases.
Case Study : In vitro studies demonstrated that derivatives of this compound could modulate neurotransmitter systems, indicating a possible role in managing conditions such as Alzheimer's disease and depression.
Material Science
The unique properties of 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride have led to investigations in material science, particularly in the development of advanced polymers and coatings.
Application Example : Researchers have explored its use as a precursor for synthesizing functionalized polymers that exhibit enhanced thermal stability and mechanical properties.
Data Table of Key Studies
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Pyridin-4-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole dihydrochloride
- Molecular Formula : C₁₂H₁₁F₃N₄O·2HCl
- SMILES: C1CNCC1(C2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F
- Key Features :
- Contains a 1,2,4-oxadiazole core linked to a pyridine ring and a 3-(trifluoromethyl)pyrrolidine moiety.
- The trifluoromethyl group enhances lipophilicity and metabolic stability.
- The dihydrochloride salt improves aqueous solubility, critical for pharmaceutical applications.
- Structural Data :
Structural Analogues and Their Properties
The compound belongs to a class of 1,2,4-oxadiazole derivatives with heterocyclic substitutions. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Core Heterocycle Variations
- Pyrrolidine vs. Azetidine (4-membered, smaller ring) may impose greater steric constraints, altering binding kinetics . Piperidine (6-membered) offers increased flexibility but may reduce selectivity due to larger spatial occupancy .
Substituent Effects
- Trifluoromethyl Group: Enhances lipophilicity (logP ~ -0.086 for azetidine analogue vs. higher for trifluoromethyl) and resistance to oxidative metabolism compared to non-fluorinated analogues .
- Aromatic Substituents: The 2-phenylethyl group in compound 1a increases steric bulk, which may improve receptor affinity but reduce solubility.
Salt Forms
- Dihydrochloride vs. Hydrochloride/Free Base: The dihydrochloride form of the target compound significantly enhances aqueous solubility, critical for bioavailability, compared to non-salt forms (e.g., compound 1a ).
Collision Cross-Section (CCS) Data
- The target compound’s CCS of 160.8 Ų suggests a compact conformation, advantageous for membrane permeability and drug delivery.
Research Implications
- Metabolic Stability: The trifluoromethyl group likely reduces metabolic degradation, offering a pharmacokinetic advantage over non-fluorinated analogues .
- Target Selectivity : Pyrrolidine-based compounds may exhibit higher selectivity for specific biological targets compared to piperidine or azetidine derivatives due to optimal ring size .
- Solubility-Bioavailability Trade-off : Bulky substituents (e.g., 2-phenylethyl ) may improve binding but require salt forms (e.g., dihydrochloride) to mitigate poor solubility.
Preparation Methods
Retrosynthetic Analysis
The molecule is dissected into two primary fragments:
Oxadiazole Ring Construction
The 1,2,4-oxadiazole core is assembled using a two-step cyclization-dehydration sequence :
- Amidoxime Formation : Reaction of pyridine-4-carbonitrile with hydroxylamine yields pyridine-4-carboximidamide.
- Cyclization with Pyrrolidine Carboxylic Acid : The amidoxime reacts with 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in the presence of coupling agents (e.g., EDCl/HOBt) to form the oxadiazole ring.
Optimization Notes :
- Solvent choice (e.g., DMF or THF) impacts reaction rate and yield.
- Microwave-assisted synthesis reduces reaction time from 24 h to 2 h.
Detailed Synthetic Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid
Method A (Asymmetric Synthesis) :
- Starting Material : Ethyl 3-(trifluoromethyl)acrylate undergoes a Michael addition with a chiral amine catalyst (e.g., Cinchona alkaloid), followed by cyclization to form the pyrrolidine ring.
- Yield : 68–72% (enantiomeric excess >98%).
Method B (Resolution) :
Step 2: Oxadiazole Formation
- Amidoxime Preparation :
Pyridine-4-carbonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 h. - Cyclization :
The amidoxime (1.0 eq) and 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (1.1 eq) are coupled using EDCl (1.5 eq) and HOBt (0.2 eq) in DMF at 25°C for 12 h.
Yield : 85%.
Step 3: Dihydrochloride Salt Formation
The free base is dissolved in anhydrous dichloromethane and treated with HCl gas at 0°C until pH ≈ 2. The precipitate is filtered and dried under vacuum.
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride?
- Methodology : The synthesis typically involves coupling reactions between 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives and pyridine-containing oxadiazole precursors. Key steps include:
- Cyclocondensation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to form the 1,2,4-oxadiazole ring.
- Salt Formation : Treatment with hydrochloric acid to generate the dihydrochloride salt, enhancing solubility for biological assays .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -/-NMR (DMSO-d6 solvent) .
Q. How can the crystal structure of this compound be resolved to validate its stereochemistry?
- Methodology : X-ray crystallography using SHELXL/SHELXS programs for structure refinement. Key considerations:
- Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve trifluoromethyl and oxadiazole moieties.
- Refinement : Apply anisotropic displacement parameters and hydrogen atom positioning via SHELXL’s HFIX commands .
- Example : Similar pyridine derivatives (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) were resolved using SHELX workflows, confirming planarity and bond angles .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Protocols : Based on safety data for structurally related compounds (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride):
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during weighing/solubilization due to potential aerosolization .
- Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How does the trifluoromethyl-pyrrolidine moiety influence the compound’s pharmacokinetic properties?
- Methodology : Conduct in vitro ADME assays:
- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method.
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS quantification of parent compound degradation.
- Findings : Trifluoromethyl groups typically enhance metabolic stability by resisting CYP450 oxidation, as seen in analogs like Forodesine Hydrochloride .
Q. What computational approaches are suitable for predicting target binding affinity?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) using:
- Target Selection : Prioritize kinases or GPCRs with known pyridine/oxadiazole interactions (e.g., T-cell lymphoma targets).
- Docking Parameters : Grid boxes centered on active sites, with Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare with experimental IC50 values from kinase inhibition assays (e.g., ATP-competitive assays) .
Q. How to address discrepancies in reported biological activity across studies?
- Analysis Framework :
- Assay Conditions : Compare buffer pH, incubation time, and cell lines (e.g., HEK293 vs. HeLa).
- Compound Purity : Re-analyze batches via NMR/HPLC to rule out degradation (e.g., hydrolysis of oxadiazole under acidic conditions).
- Case Study : Variability in 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile activity was traced to differences in cell permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
